molecular formula C18H12BrNO2S2 B5005618 4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate

4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate

Cat. No.: B5005618
M. Wt: 418.3 g/mol
InChI Key: OJYLWQRAMCFBSS-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate is an organic compound that features a benzothiazole moiety linked to a butynyl chain, which is further connected to a bromobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole and butynyl moieties.

    Reduction: Reduced forms of the benzothiazole and butynyl moieties.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The butynyl chain and bromobenzoate group may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate is unique due to the presence of both the butynyl chain and the bromobenzoate group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)but-2-ynyl 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO2S2/c19-14-9-7-13(8-10-14)17(21)22-11-3-4-12-23-18-20-15-5-1-2-6-16(15)24-18/h1-2,5-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYLWQRAMCFBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC#CCOC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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